![molecular formula C7H4ClIN2 B13031474 5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)
5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 1H-pyrrolo[3,2-b]pyridine.
Chlorination: The compound is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA) to introduce the iodine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, forming carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups or to synthesize derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyridine, while a Suzuki coupling reaction can produce a biaryl derivative.
Applications De Recherche Scientifique
5-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy. Its derivatives have shown activity against various cancer cell lines by inhibiting specific signaling pathways.
Chemical Biology: The compound is used in the design of probes for studying biological processes. Its halogen atoms facilitate the attachment of fluorescent or radioactive labels.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides, contributing to crop protection and yield improvement.
Mécanisme D'action
The mechanism of action of 5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in cancer therapy, the compound may inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to reduced tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2-Iodo-1H-pyrrolo[3,2-b]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure but with the iodine atom at the 3-position, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of chlorine and iodine atoms, which enhances its reactivity and allows for diverse chemical modifications. This dual halogenation also contributes to its potent biological activities and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-4-5(10-6)3-7(9)11-4/h1-3,11H |
Clé InChI |
XYOZLLGSTLADKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)
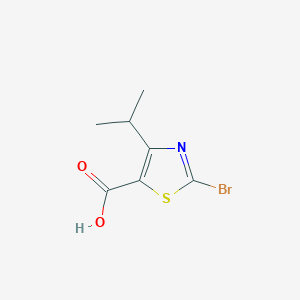
![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
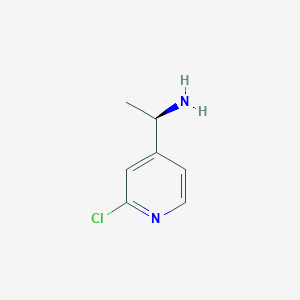
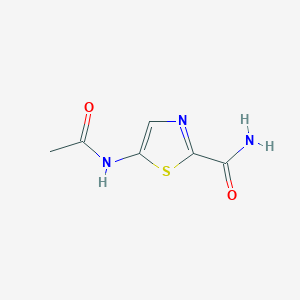
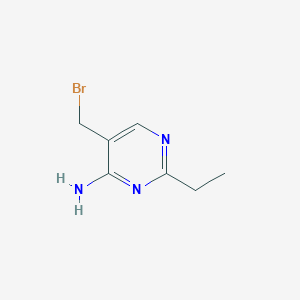
![(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)
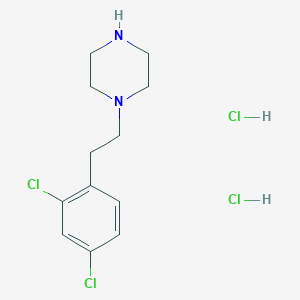

![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
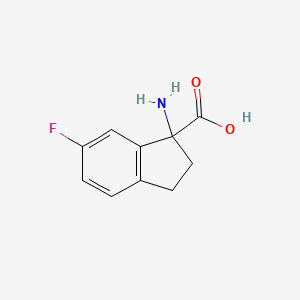
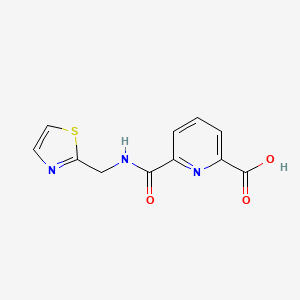
![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)

